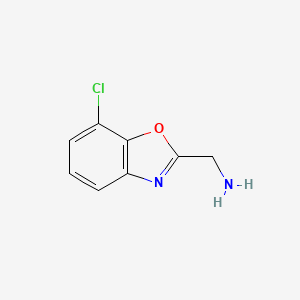

7-Chlorobenzoxazole-2-methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

(7-chloro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2 |

InChI Key |

JSUCEHPJLKAOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Chlorobenzoxazole 2 Methanamine

Established Synthetic Routes for Benzoxazole (B165842) Core Elaboration

Traditional methods for constructing the benzoxazole core are robust and widely utilized, primarily involving condensation and cyclization reactions.

A cornerstone of benzoxazole synthesis is the condensation of 2-aminophenol (B121084) derivatives with various carbonyl-containing compounds. rsc.org This versatile approach can accommodate a wide range of substrates, allowing for the introduction of different substituents onto the benzoxazole ring. The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to yield the final benzoxazole product. chemicalbook.com

Commonly used carbonyl sources include:

Aldehydes: The reaction of 2-aminophenols with aldehydes is a direct and frequently used method. rsc.org

Carboxylic Acids & Derivatives: Carboxylic acids, acid chlorides, and esters can also be condensed with 2-aminophenols, often requiring harsh conditions or the use of catalysts. chemicalbook.commdpi.com

β-Diketones: These substrates can react with 2-aminophenols, catalyzed by systems such as a combination of a Brønsted acid and copper iodide, to form 2-substituted benzoxazoles. organic-chemistry.org

To achieve the 7-chlorobenzoxazole-2-methanamine structure via this route, one would theoretically start with 2-amino-3-chlorophenol (B1288307) and a protected form of aminoacetaldehyde or a related two-carbon unit bearing a masked amine function.

Oxidative cyclization offers an alternative pathway to the benzoxazole core, often starting from different precursors compared to classical condensation. These methods forge the heterocyclic ring through an oxidation-driven process.

One prominent strategy involves the reaction of phenols with primary amines, catalyzed by transition metals like copper, using oxygen as the oxidant. researchgate.net Another approach is the oxidative cyclization of o-hydroxyarylidene anilines, which can be formed in situ from 2-aminophenols and aldehydes. ijpbs.com A direct, metal-free synthesis of benzoxazoles has also been developed via the oxidative cyclization of catechols and primary amines using systems like DDQ/EA or O₂/water. researchgate.net Furthermore, electrochemical oxidative strategies can be employed to construct oxazoline (B21484) rings from olefinic amides, showcasing a modern approach to forming the core heterocyclic structure without external chemical oxidants. rsc.org

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic efforts have focused on developing highly efficient and selective catalytic systems to improve yields, shorten reaction times, and enhance the sustainability of benzoxazole synthesis.

Nanocatalysts have gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, and their potential for recovery and reuse. researchgate.net Several types of nanocatalysts have been successfully applied to the synthesis of the benzoxazole scaffold.

Magnetically recoverable nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, serve as an efficient and reusable solid acid catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. ajchem-a.comajchem-a.com Other examples include copper(II) oxide nanoparticles and recyclable copper(II) ferrite (B1171679) nanoparticles, which effectively catalyze the intramolecular cyclization of o-haloaryl derivatives or N-(2-halophenyl)benzamides, respectively. organic-chemistry.org Palladium-supported nanocatalysts have also been reported for the one-pot synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and aldehydes. rsc.org

| Nanocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Condensation of 2-aminophenol and aldehydes | Magnetically separable, reusable, solvent-free conditions | ajchem-a.comajchem-a.com |

| Copper(II) Oxide (CuO) Nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives | Heterogeneous, ligand-free, recyclable | organic-chemistry.org |

| Copper(II) Ferrite Nanoparticles | Cyclization of N-(2-halophenyl)benzamides | Magnetically recoverable, reusable for multiple cycles | organic-chemistry.org |

| Palladium-supported [SMNP@GLP][Cl] | Condensation of 2-aminophenol and aldehydes | Reusable for up to 6 cycles, good to excellent yields | rsc.org |

Homogeneous and heterogeneous metal catalysts are pivotal in many modern synthetic routes to benzoxazoles, enabling reactions that are otherwise difficult or impossible.

Palladium (Pd): Palladium catalysts are versatile and have been used in several elegant strategies. A notable method involves the palladium-chloride-catalyzed cleavage of carbon-carbon triple bonds in alkynes reacting with o-aminophenol to form benzoxazoles. rsc.orgrsc.org Palladium catalysis also facilitates the synthesis of 2-arylbenzoxazoles through the carbonylation and condensation of aromatic halides with o-aminophenols. acs.org Cascade reactions employing palladium catalysts, for instance with isocyanides and aminophenols, provide an efficient route to the benzoxazole skeleton. acs.org

Copper (Cu): Copper catalysts are widely used due to their lower cost and high efficiency. They are effective in the tandem cyclization of 2-halophenols with amidines, providing a ligand-free synthetic route. rsc.org Copper-catalyzed hydroamination of alkynones with 2-aminophenols also yields functionalized benzoxazoles. rsc.org Furthermore, catalyst systems combining copper iodide (CuI) with a Brønsted acid have proven effective for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

Nickel (Ni): Nickel catalysts offer another avenue for benzoxazole synthesis. Nickel(II) complexes have been used to catalyze the intramolecular cyclization of 2-aminophenol with aromatic aldehydes, providing high yields with low catalyst loading. rsc.org Nickel is also employed in cross-coupling reactions for the synthesis of substituted oxazoles, which represents a related strategy for heterocycle formation. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium Chloride (PdCl₂) | C-C triple bond cleavage/cyclization | o-Aminophenol and alkynes | rsc.orgrsc.org |

| Copper Chloride (CuCl) | Tandem cyclization | 2-Halophenols and amidines | rsc.org |

| Nickel(II) Complexes | Intramolecular cyclization | 2-Aminophenol and aromatic aldehydes | rsc.org |

| Copper Iodide (CuI) / Brønsted Acid | Cyclization | 2-Aminophenols and β-diketones | organic-chemistry.org |

Synthetic Routes to this compound Explored

The synthesis of this compound, a notable heterocyclic compound, involves multi-step processes that often leverage the core principles of benzoxazole ring formation followed by functional group manipulation at the 2-position. While specific, detailed protocols for this exact molecule are not abundantly available in publicly accessible literature, its synthesis can be inferred from established methodologies for related benzoxazole derivatives. These methods include the use of solid acid catalysis and are increasingly guided by the principles of green chemistry to enhance efficiency and sustainability.

Solid Acid Catalysis in Benzoxazole Synthesis

Solid acid catalysts have emerged as a viable alternative to traditional homogeneous acid catalysts in the synthesis of benzoxazoles, offering advantages such as reusability, reduced corrosion, and simpler work-up procedures. While a direct application to this compound is not explicitly detailed, the foundational reaction for forming the benzoxazole ring often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the context of the target molecule, this would involve 2-amino-6-chlorophenol (B183061) and a suitable two-carbon synthon.

One relevant approach involves the use of a Brønsted acidic ionic liquid gel, which has been demonstrated to be an efficient heterogeneous catalyst for the synthesis of various benzoxazoles, benzimidazoles, and benzothiazoles under solvent-free conditions. chemicalbook.com This method highlights the potential for solid acid catalysts to facilitate the key cyclization step. Another example is the use of alumina (B75360) as a catalyst for the synthesis of benzoxazole derivatives from 2-aminophenol and substituted aldehydes, which represents a greener approach due to the mild reaction conditions at room temperature. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Several "green" methods have been reported for the synthesis of the broader class of benzoxazole derivatives. One such method employs ammonium (B1175870) chloride as a catalyst in ethanol (B145695) for the condensation of 2-aminophenol with various acids, offering a more environmentally benign pathway. jetir.orgjetir.org Another approach utilizes an imidazolium (B1220033) chloride promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, avoiding the need for metal catalysts. nih.gov

Furthermore, a study on the synthesis of 7-chloro-2-methyl-4H-benzo[d] jetir.orgjetir.org-oxazin-4-one, a related heterocyclic compound, highlights a condensation reaction that proceeds with high yield. gsconlinepress.comgsconlinepress.com While not a direct synthesis of the target molecule, the principles of efficient, high-yielding reactions are central to green chemistry.

The table below summarizes some green synthetic approaches for benzoxazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst/Promoter | Solvent | Key Green Features | Reference |

| Ammonium Chloride | Ethanol | Economically viable, follows a green path | jetir.orgjetir.org |

| Imidazolium Chloride | - | Metal-free, no additional catalysts needed | nih.gov |

| Alumina | Acetonitrile | Room temperature reaction, greener approach | researchgate.net |

Comparative Analysis of Synthetic Efficiencies and Methodological Advantages

For instance, the synthesis of 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives was achieved through the condensation of o-aminophenol with hydroxybenzoic acids. mdpi.com This highlights a common strategy of building the benzoxazole core first, followed by functionalization. A patent for the synthesis of 6-chloro-2,5-dicarbonamidophenols describes the formation of a 2-alkyl-6-amino-7-chlorobenzoxazole as an intermediate, suggesting a possible route involving chlorination of a pre-formed aminobenzoxazole. google.com

The synthesis of 2-chlorobenzoxazoles, which could serve as a precursor to the target molecule via nucleophilic substitution with ammonia (B1221849) or a protected aminomethyl group, can be achieved with high yield (90%) from 2-mercaptobenzoxazole (B50546) and chlorine. chemicalbook.com

Structure Activity Relationship Sar and Structural Modifications of 7 Chlorobenzoxazole 2 Methanamine Derivatives

Influence of Substituent Position on Bioactivity Profiles

The position of substituents on the benzoxazole (B165842) ring system is a key determinant of the physicochemical and biological properties of the resulting derivatives. The electronic and steric effects of these substituents can significantly modulate the molecule's ability to interact with its biological target.

While direct comparative studies on the 5-chloro, 6-chloro, and 7-chloro isomers of benzoxazole-2-methanamine are not extensively available in public literature, the position of the chlorine atom on the benzoxazole ring is known to have a profound impact on the molecule's properties. The introduction of a chlorine atom generally increases lipophilicity, which can enhance membrane permeability and non-bonding interactions with protein binding sites. nih.gov However, the specific position of the chlorine atom dictates the precise nature of these effects.

For instance, studies on other heterocyclic compounds have shown that the position of a chlorine substituent significantly affects biological activity. google.comgoogle.com In the context of benzoxazole derivatives, compounds bearing a 5-chlorobenzoxazole (B107618) moiety have demonstrated superior cytotoxic activity compared to their unsubstituted or 5-methyl counterparts in certain cancer cell lines. nih.gov This suggests that the electronic and steric properties imparted by a chlorine atom at the 5-position are favorable for this particular biological activity.

The differing positions of the chlorine atom (5-chloro, 6-chloro, or 7-chloro) would alter the molecule's dipole moment and electron distribution, thereby influencing its ability to form key interactions, such as hydrogen bonds or halogen bonds, with a receptor. It is plausible that one isomer may exhibit optimal positioning of the chlorine atom to engage in a crucial interaction within the binding pocket of its target protein, leading to enhanced potency. For example, in pyrimidine-2(1H)-selenone derivatives, the position of the chlorine substituent was found to be a significant factor in their biological activity. google.com

Table 1: Predicted Physicochemical Properties of Chlorobenzoxazole Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2-Chlorobenzoxazole | C₇H₄ClNO | 153.56 | 2.8 |

| 5-Chlorobenzoxazole | C₇H₄ClNO | 153.56 | 2.2 |

Data sourced from PubChem. Note: These properties are for the parent chlorobenzoxazole and not the 2-methanamine derivative. XLogP3 is a computed measure of lipophilicity.

Electron-withdrawing groups, such as nitro or trifluoromethyl groups, can enhance the acidity of nearby protons and potentially increase the strength of hydrogen bond interactions with a biological target. nih.gov In some cases, the presence of strong EWGs has been shown to improve the binding affinity of ligands. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density of the aromatic system, which may be favorable for certain types of interactions, such as pi-stacking. Studies on other heterocyclic systems have shown that the introduction of EDGs can increase the potency of enzyme inhibition. acs.org

The interplay between the existing 7-chloro substituent and any additional groups would be complex. For example, the addition of another EWG could significantly alter the pKa of the amine side chain, affecting its ionization state at physiological pH and its ability to form ionic bonds. Conversely, an EDG might counteract some of the electron-withdrawing effects of the chlorine atom. The precise impact would depend on the nature and position of the new substituent relative to the chlorine and the methanamine side chain.

Amine Side Chain Modifications and Conformational Flexibility

The length of the alkyl chain connecting the amine group to the benzoxazole core can influence the compound's conformational flexibility and its ability to adopt the optimal orientation for binding to a receptor. A methylamine (B109427) side chain, as in 7-Chlorobenzoxazole-2-methanamine, is relatively short and rigid. Extending this to an ethylamine (B1201723) chain introduces an additional rotatable bond, increasing the conformational flexibility of the molecule.

The amine group of the side chain is often a key pharmacophoric element, participating in crucial interactions such as hydrogen bonds or ionic bonds with acidic residues in the receptor's binding pocket. The length and flexibility of the side chain directly impact the positioning of this amine group.

For a productive binding event to occur, the amine must be oriented correctly to form these critical interactions. A comparative analysis of methylamine and ethylamine chains would reveal the optimal distance and angle for this interaction. If the binding pocket is deep and narrow, the longer, more flexible ethylamine chain might be able to reach a key interaction point that the methylamine chain cannot. Conversely, if the binding site is more constrained, the shorter methylamine chain might provide a more precise and favorable fit, leading to higher binding affinity due to a lower entropic cost of binding.

Heterocyclic Core Variations and Their SAR Implications

Bioisosteric replacement of the benzoxazole core with other heterocyclic systems is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.govijacskros.com The benzoxazole ring itself is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov

Replacing the benzoxazole core of this compound with other heterocycles, such as benzimidazole (B57391), benzothiazole (B30560), or indazole, would significantly alter the electronic and steric properties of the molecule. For example, replacing the oxygen atom of the benzoxazole with a nitrogen atom to form a benzimidazole would introduce a hydrogen bond donor, which could lead to new interactions with the target receptor. The choice of a suitable bioisostere depends on the desired properties and the specific requirements of the biological target. Successful bioisosteric replacement can lead to compounds with improved metabolic stability, enhanced oral bioavailability, and reduced off-target effects.

Benzoxazole vs. Benzothiazole Scaffolds

Benzoxazole and its bioisostere, benzothiazole, are foundational scaffolds in the development of therapeutic agents. mdpi.com In a benzothiazole scaffold, the oxygen atom of the benzoxazole ring is replaced by a sulfur atom. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

In a lead optimization study for novel antitumor agents, researchers directly compared the role of the benzothiazole scaffold with its benzoxazole and benzimidazole counterparts. nih.gov A lead benzothiazole compound (1a) was identified, and its scaffold was replaced to yield a benzoxazole analog (1f). nih.gov The study found that this replacement resulted in a slight decrease in potency against the HCT-116 human colon cancer cell line. nih.gov However, the substitution was well-tolerated, with the resulting compounds retaining comparable biological activity while demonstrating improved solubility, a critical factor for in vivo studies. nih.govnih.gov

This suggests that while the sulfur atom in the benzothiazole ring may offer a slight advantage for potency in certain contexts, the oxygen atom of the benzoxazole scaffold provides a viable alternative that can confer beneficial physicochemical properties like solubility. nih.gov Both scaffolds are recognized as stable, easily modifiable structures that play a significant role in drug discovery. mdpi.com

| Compound | Core Scaffold | IC₅₀ (μM) vs. HCT-116 Cells | IC₅₀ (μM) vs. HepG2 Cells |

|---|---|---|---|

| 1a | Benzothiazole | 1.12 | 0.98 |

| 1f | Benzoxazole | 2.53 | 2.11 |

| 1g | Benzimidazole | 2.37 | 2.06 |

Data sourced from a study on potential antitumor agents, comparing isosteric analogs. nih.gov

Benzoxazole vs. Benzimidazole Scaffolds

The replacement of the benzoxazole oxygen with a nitrogen atom (specifically an 'NH' group) yields a benzimidazole scaffold. This change introduces a hydrogen bond donor capability not present in the benzoxazole ring, which can lead to different binding interactions with target proteins. nih.govresearchgate.net The benzimidazole ring system is a crucial component of vitamin B12 and is known for its stability and bioavailability. researchgate.netbohrium.com

In the same comparative study mentioned previously, the replacement of the lead benzothiazole scaffold with a benzimidazole ring (compound 1g) showed that the antitumor activities were fundamentally retained, with only a slight decrease in potency against HCT-116 and HepG2 cancer cell lines. nih.govnih.gov As shown in the table above, the IC₅₀ values for the benzimidazole analog (1g) were very similar to those of the benzoxazole analog (1f). nih.gov

SAR analyses of benzimidazoles indicate that substitutions at the N1, C2, C5, and C6 positions can greatly influence biological activity. nih.gov The presence of the N-H group in the imidazole (B134444) portion allows for potential interactions that are distinct from the ether oxygen of a benzoxazole, offering a different vector for molecular recognition at a receptor site. researchgate.net This makes the benzimidazole scaffold a versatile and privileged structure in drug design. researchgate.netbohrium.com The decision to use a benzoxazole versus a benzimidazole core can depend on the specific hydrogen bonding requirements of the target site and desired physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activities in a quantitative manner. nih.govscirp.org While no QSAR studies have been published specifically for this compound, research on analogous benzoxazole derivatives provides critical insights into the structural features that govern their activity. These studies are instrumental in rationally designing more potent and selective drug candidates. nih.govnih.gov

Recent 3D-QSAR studies have been performed on a series of benzoxazole derivatives with anticancer activity, targeting molecules like the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org These studies employ techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govrsc.org

Methodology and Findings: In these analyses, a set of benzoxazole analogs with known biological activities (expressed as pIC₅₀ values) is divided into a training set to build the model and a test set to validate its predictive power. nih.govijpsdronline.com The models then generate 3D contour maps that visualize the relationship between chemical properties and activity. nih.govrsc.org

CoMFA models evaluate the steric (shape) and electrostatic (charge) fields of the molecules. Contour maps highlight regions where bulky groups might enhance or diminish activity and where positive or negative charges are favorable. nih.govresearchgate.net

CoMSIA models provide a more detailed picture by also including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net

For a series of benzoxazole-based VEGFR-2 inhibitors, CoMFA and CoMSIA models revealed that steric, electrostatic, and hydrogen bond interactions are the primary forces driving inhibitor-receptor binding. nih.govrsc.org The models achieved good predictive ability, as indicated by their statistical parameters. nih.govrsc.orgresearchgate.net The insights from these contour maps can guide the modification of the this compound structure—for instance, indicating where to add bulky or electron-withdrawing groups to potentially enhance activity.

| Cell Line | QSAR Model | R² (Correlation Coefficient) | q² (Cross-validated R²) | r²_pred (Predictive R²) |

|---|---|---|---|---|

| MCF-7 | CoMFA | Not Reported | 0.568 | 0.5057 |

| MCF-7 | CoMSIA | Not Reported | 0.669 | 0.6577 |

| HCT-116 | CoMFA | Not Reported | 0.574 | 0.5597 |

| HCT-116 | CoMSIA | Not Reported | 0.531 | 0.5804 |

Statistical validation results from a 3D-QSAR study on benzoxazole derivatives as anticancer agents against breast (MCF-7) and colon (HCT-116) cancer cell lines. nih.gov

These QSAR studies provide a theoretical framework for understanding the SAR of benzoxazole analogs, offering valuable guidance for the future design and synthesis of novel derivatives of this compound as potential therapeutic agents. nih.govrsc.org

Mechanistic Insights into the Biological Activity of 7 Chlorobenzoxazole 2 Methanamine

Molecular Target Interactions and Binding Mechanisms

The biological effects of 7-chloro-benzoxazole derivatives are often initiated by their interaction with specific molecular targets, such as enzymes and receptors.

Research has shown that benzoxazole (B165842) derivatives can act as inhibitors of various enzymes, a property that is often enhanced by the presence of a chloro substituent.

One of the key enzyme targets for some benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and proliferation. nih.govnih.gov Certain novel benzoxazole-benzamide conjugates have demonstrated potent inhibitory activity against VEGFR-2. researchgate.netnih.gov For instance, compounds bearing a 5-chlorobenzoxazole (B107618) moiety have shown better cytotoxic activity against cancer cell lines compared to their unsubstituted or methyl-substituted counterparts. nih.gov Molecular docking studies of some benzoxazole derivatives have revealed their ability to bind to the active site of VEGFR-2, suggesting a competitive inhibition mechanism. nih.gov

Another important enzyme target is the p38α Mitogen-Activated Protein (MAP) kinase. This enzyme is involved in inflammatory responses, and its inhibition can lead to anti-inflammatory effects. Novel 1,2,4-triazole-based benzoxazole derivatives have been synthesized and evaluated as p38α MAP kinase inhibitors. One particular compound emerged as a potent inhibitor with an IC50 value of 0.031 µM, which was superior to the standard inhibitor SB 203580 (IC50: 0.043 µM). nih.gov Molecular docking simulations indicated that these compounds bind to the hinge region of the p38α MAP kinase enzyme, specifically interacting with the MET 109 residue. nih.gov

Furthermore, some benzoxazole analogs have been investigated for their ability to inhibit cholinesterases, enzymes that play a crucial role in the nervous system. mdpi.com The presence of a chlorine atom in the benzenediol ring of these analogs has been shown to have a beneficial effect on their antiproliferative potential. mdpi.com

Table 1: Enzyme Inhibition by Benzoxazole Derivatives

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Benzoxazole-benzamide conjugates | VEGFR-2 | Inhibition, leading to anti-angiogenic effects. | researchgate.netnih.govnih.gov |

| 1,2,4-Triazole-based benzoxazoles | p38α MAP kinase | Potent inhibition, resulting in anti-inflammatory activity. | nih.gov |

| Benzoxazole analogs | Cholinesterases | Inhibition, contributing to potential neuroprotective and antiproliferative effects. | mdpi.com |

While extensive data on the specific receptor binding of 7-chloro-benzoxazole derivatives is limited, the broader class of benzoxazoles has been shown to interact with various receptors. For example, some derivatives have been identified as 5-HT3 receptor antagonists and melatonin (B1676174) receptor agonists. researchgate.net The nature and position of substituents on the benzoxazole ring are critical in determining the receptor binding affinity and selectivity.

General Pathways Eliciting Biological Effects

The interaction of 7-chloro-benzoxazole derivatives with their molecular targets triggers downstream signaling pathways, leading to observable biological effects such as antimicrobial, antifungal, and anticancer activities.

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The precise mechanisms can vary, but they often involve the disruption of essential cellular processes in bacteria. Some studies have suggested that these compounds may interfere with bacterial growth and proliferation. For example, certain amide and hydrazone derivatives of benzoxazole have shown wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. researchgate.net

The antifungal activity of benzoxazole derivatives is a well-documented phenomenon. nih.govnih.govmdpi.comnih.gov These compounds have been shown to be effective against a range of fungal pathogens, including various species of Candida and Aspergillus. nih.gov The mechanism of action is believed to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. For instance, some 2-(aryloxymethyl) benzoxazole derivatives exhibited significant antifungal activities against several phytopathogenic fungi. nih.gov The structure-activity relationship studies of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives suggest that the halogenated ring is crucial for their antifungal potential. nih.gov

Table 2: Antifungal Activity of Benzoxazole Derivatives

| Compound/Derivative | Fungal Pathogen | Activity (MIC/IC50) | Reference |

| 2-(Aryloxymethyl) benzoxazoles (5a, 5b, 5h, 5i) | F. solani | IC50 of 4.34–17.61 μg/mL | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good antifungal activity | nih.gov |

| 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides (6b, 6c, 6e) | Various fungi | Promising antifungal activity | researchgate.net |

The anticancer properties of benzoxazole derivatives are a major area of research. researchgate.netnih.govnih.govnih.gov These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.

The inhibition of VEGFR-2 by certain benzoxazole derivatives, as mentioned earlier, is a key anticancer pathway. By blocking angiogenesis, these compounds can starve tumors of the nutrients and oxygen they need to grow. nih.gov

Furthermore, some benzoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, novel benzoxazole-benzamide conjugates were found to inhibit the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL in both HCT-116 and MCF-7 cancer cell lines. nih.gov The inhibition of these proteins leads to the activation of the apoptotic cascade.

Cell cycle analysis has revealed that some benzoxazole derivatives can cause cell cycle arrest at different phases. For instance, certain compounds induced cell cycle arrest at the G2/M phase in MCF-7 cancer cells and at the Pre-G1 phase in HepG2 cells. nih.govnih.gov This arrest prevents cancer cells from dividing and proliferating. Halogenated derivatives of benzofuran, a related heterocyclic compound, have also been shown to induce G2/M phase arrest and apoptosis in cancer cells through caspase-dependent pathways and the generation of reactive oxygen species. nih.gov

Table 3: Anticancer Mechanisms of Benzoxazole Derivatives

| Mechanism | Specific Effect | Cell Lines | Reference |

| VEGFR-2 Inhibition | Anti-angiogenesis | HCT-116, MCF-7 | researchgate.netnih.govnih.gov |

| Apoptosis Induction | Inhibition of Bcl-2 and Bcl-xL | HCT-116, MCF-7 | nih.gov |

| Cell Cycle Arrest | Arrest at G2/M and Pre-G1 phases | MCF-7, HepG2 | nih.govnih.gov |

Computational Chemistry and in Silico Studies of 7 Chlorobenzoxazole 2 Methanamine

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction between 7-Chlorobenzoxazole-2-methanamine and potential biological targets. Such simulations are crucial for initial screening and lead optimization in the drug discovery pipeline. nih.gov

Molecular docking simulations predict how this compound fits into the binding site of a receptor and estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov For instance, in silico studies on similar benzoxazole (B165842) derivatives have been conducted to predict their binding affinities with targets like VEGFR-2, a key protein in angiogenesis. nih.govnih.gov A hypothetical docking study of this compound against a kinase target, such as VEGFR-2, would aim to identify the most stable binding pose. The binding affinity is calculated based on the intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Lower binding energy values typically indicate a more stable and potentially more potent ligand-protein complex. uomustansiriyah.edu.iq

To illustrate, a simulated docking of this compound into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) could yield results similar to those in the table below. The docking score represents the predicted binding affinity in kcal/mol.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | VEGFR-2 | -8.5 | Cys919, Asp1046, Glu885 |

| Sorafenib (Reference) | VEGFR-2 | -9.2 | Cys919, Asp1046, Phe918 |

This table presents hypothetical data for illustrative purposes.

A detailed analysis of the docked pose reveals the specific types of non-covalent interactions that stabilize the ligand-receptor complex. For this compound, key interactions would likely involve:

Hydrogen Bonding: The primary amine group (-CH2NH2) is a potent hydrogen bond donor, potentially interacting with acceptor residues like aspartate or glutamate (B1630785) in the protein's active site. The nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond acceptors. nih.gov

Cation-π Interactions: The protonated amine group at physiological pH can form a cation, which can then engage in favorable electrostatic interactions with the electron-rich aromatic rings of residues such as tyrosine, phenylalanine, or tryptophan. chemrevlett.comchemrevlett.com The benzoxazole ring itself, being an aromatic system, can participate in π-π stacking interactions with similar aromatic residues in the binding pocket. nih.gov

Virtual Screening Techniques for Novel Ligand Identification

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This technique is a cornerstone of modern drug discovery, enabling the efficient identification of novel hits for further development. nih.gov For this compound, virtual screening could be employed to identify derivatives with potentially improved activity or to discover other novel compounds that share similar pharmacophoric features.

The process typically involves creating a 3D pharmacophore model based on the key interaction points of a known active ligand, like a docked pose of this compound. This model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic centers, is then used to filter large compound databases. Hits from this screening are then typically subjected to molecular docking for more detailed binding analysis.

| Virtual Screening Stage | Description | Outcome |

| Library Preparation | A large database of chemical compounds is prepared, often containing millions of molecules. | A diverse set of compounds ready for screening. |

| Pharmacophore Filtering | The library is screened against a pharmacophore model derived from this compound. | A smaller subset of compounds with the desired chemical features. |

| Molecular Docking | The filtered compounds are docked into the target protein's binding site. | A ranked list of potential hits based on docking scores. |

| Hit Selection | The top-scoring compounds are visually inspected and selected for further in vitro testing. | A manageable number of promising new lead compounds. |

This table outlines a typical virtual screening workflow.

Computational Approaches in Rational Drug Design

Rational drug design utilizes the knowledge of a biological target's structure to design and develop new drugs. sysrevpharm.org Computational chemistry is central to this approach, providing the tools to understand ligand-receptor interactions and to modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.goveurekaselect.com

Starting with a lead compound like this compound, computational methods can guide its optimization. For example, if docking studies reveal a void in the binding pocket near the chlorine atom, chemists could computationally evaluate different substituents at that position to see if a larger or more interactive group could improve binding affinity. Similarly, quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structures with biological activity, further guiding the design of more potent analogs. nih.gov

Applications of Specialized Computational Software in Molecular Design (e.g., LLAMA)

The field of computational drug design is continuously evolving, with the integration of artificial intelligence and machine learning offering new possibilities. Specialized software and platforms are being developed to accelerate the design of novel molecules.

One emerging area is the use of large language models (LLMs) in molecular design. For instance, researchers have developed models like Llamole , which combines the natural language processing capabilities of an LLM with graph-based models tailored for molecular structures. mit.edu Such a system could, in theory, take a prompt like "Design an analog of this compound with improved solubility and higher predicted affinity for VEGFR-2" and generate novel molecular structures, along with predicted properties and even potential synthetic routes. mit.edu This represents a significant leap from traditional methods, aiming to automate and streamline the entire design-to-synthesis process. mit.edu

Applications and Future Research Directions in Medicinal Chemistry

Role of 7-Chlorobenzoxazole-2-methanamine as a Synthetic Building Block

This compound is a key intermediate in the creation of more complex molecules. wisdomlib.org Its bifunctional nature, possessing both a reactive amine group and a modifiable benzoxazole (B165842) core, allows for its use in a variety of chemical reactions.

Utility in the Synthesis of Complex Molecular Architectures

The chemical versatility of this compound facilitates the construction of intricate molecular frameworks. wisdomlib.org The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. Furthermore, the chloro-substituted benzene (B151609) ring can undergo nucleophilic aromatic substitution or cross-coupling reactions, enabling the attachment of additional molecular fragments. This adaptability is crucial for generating libraries of diverse compounds for biological screening. For instance, the synthesis of 2-substituted benzoxazoles can be achieved from tertiary amides and 2-aminophenols. researchgate.net

Strategic Approaches in Drug Discovery and Development

The journey of a drug from a preliminary "hit" to a viable "lead" compound is a complex process involving multiple stages of refinement and testing. korea.ac.krresearchgate.netlifechemicals.comnih.gov Benzoxazole derivatives, including those derived from this compound, are actively investigated for their therapeutic potential against a variety of diseases. wisdomlib.orgkorea.ac.krresearchgate.net

Hit Identification and Lead Generation

In the initial phase of drug discovery, high-throughput screening of large compound libraries is employed to identify "hits"—molecules that exhibit a desired biological activity. korea.ac.krlifechemicals.com The diverse derivatives of this compound are often included in these libraries. Once a hit is identified, medicinal chemists embark on the process of "lead generation," where the initial hit is chemically modified to improve its potency and selectivity. korea.ac.krlifechemicals.com For example, a series of benzoxazole derivatives were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Lead Optimization Strategies

Lead optimization is a critical phase where the lead compound's properties are fine-tuned to enhance its efficacy and reduce potential side effects. korea.ac.krlifechemicals.com This involves iterative cycles of chemical synthesis and biological testing. For instance, structure-activity relationship (SAR) studies on benzoxazole derivatives have shown that the nature and position of substituents on the benzoxazole ring and other parts of the molecule can significantly influence their biological activity. researchgate.net In one study, derivatives with a methoxy (B1213986) group at a specific position on the phenyl ring demonstrated higher antiproliferative activity compared to unsubstituted compounds. researchgate.net

Fragment-Based Lead Discovery (FBLD) and Covalent Fragment Libraries

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy in drug discovery. nih.govcqdm.orgnih.govresearchgate.net This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. nih.govnih.gov These fragments, although typically exhibiting weak binding affinity, provide a more efficient starting point for developing potent and selective drug candidates. nih.govuoc.gr

Covalent fragment libraries represent a specialized subset of FBLD. lifechemicals.comnih.govenamine.netnih.gov These libraries contain fragments with reactive functional groups, known as "warheads," that can form a stable, covalent bond with the target protein. lifechemicals.comnih.govnih.gov This irreversible binding can lead to enhanced potency and a longer duration of action. lifechemicals.com The design of these libraries involves careful selection of warheads to ensure a balance between reactivity and selectivity, avoiding promiscuous binding to off-target proteins. nih.govenamine.net The benzoxazole scaffold can be incorporated into such fragments, with the potential for the amine group of this compound to be modified into a reactive warhead.

Emerging Research Avenues and Therapeutic Potential of Benzoxazole-Based Compounds

The therapeutic potential of benzoxazole derivatives continues to be an active area of research. wisdomlib.orgresearchgate.netajphs.comresearchgate.netresearchgate.net Scientists are exploring their efficacy against a wide range of diseases, including cancer, inflammation, and infectious diseases. wisdomlib.orgajphs.commdpi.com

Table 1: Investigated Therapeutic Areas for Benzoxazole Derivatives

| Therapeutic Area | Research Focus | Key Findings |

| Anticancer | Inhibition of cancer cell growth and proliferation. ajphs.comresearchgate.net | Benzoxazole derivatives have shown significant anticancer activity against various human cancer cell lines. ajphs.comresearchgate.netnih.gov Some act as inhibitors of key enzymes like VEGFR-2. nih.govnih.gov |

| Anti-inflammatory | Reduction of inflammation. wisdomlib.org | Certain benzoxazole derivatives exhibit anti-inflammatory properties, potentially by modulating immune responses. wisdomlib.orgmdpi.com |

| Antimicrobial | Combating bacterial and fungal infections. wisdomlib.org | Benzoxazole compounds have demonstrated activity against a range of microbial pathogens. wisdomlib.org |

Future research will likely focus on the development of novel benzoxazole-based compounds with improved therapeutic profiles. This includes the synthesis of prodrugs to enhance bioavailability and the exploration of new biological targets. mdpi.com The continued investigation into the medicinal chemistry of benzoxazoles holds significant promise for the discovery of new and effective treatments for a variety of human diseases. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.